3,3'-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol

Description

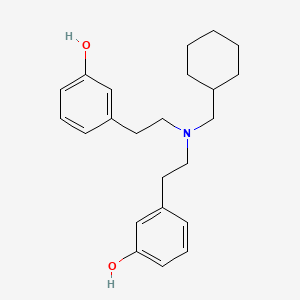

3,3'-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is a bis-phenol derivative featuring a central cyclohexylmethyl-substituted azanediyl (NH) bridge connected via two ethane-1,2-diyl spacers.

Properties

Molecular Formula |

C23H31NO2 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

3-[2-[cyclohexylmethyl-[2-(3-hydroxyphenyl)ethyl]amino]ethyl]phenol |

InChI |

InChI=1S/C23H31NO2/c25-22-10-4-8-19(16-22)12-14-24(18-21-6-2-1-3-7-21)15-13-20-9-5-11-23(26)17-20/h4-5,8-11,16-17,21,25-26H,1-3,6-7,12-15,18H2 |

InChI Key |

FINICKYVSVAWNA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CN(CCC2=CC(=CC=C2)O)CCC3=CC(=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol typically involves a multi-step process. One common method includes the reaction of cyclohexylmethylamine with ethylene oxide to form a bis(ethane-2,1-diyl) intermediate. This intermediate is then reacted with phenol under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3’-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol undergoes various chemical reactions, including:

Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of cyclohexylmethyl-ethane-1,2-diol derivatives.

Substitution: Formation of nitro or halogenated phenol derivatives.

Scientific Research Applications

3,3’-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: Investigated for its potential as an antioxidant due to the presence of phenol groups.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized as a stabilizer in polymer production to enhance the material’s durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3’-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol groups can donate hydrogen atoms, acting as antioxidants by neutralizing free radicals. Additionally, the compound can form complexes with metal ions, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional Divergence Driven by Substituents

- Bioactivity: Terphenyl derivatives (e.g., 4a) exhibit PD-1/PD-L1 inhibition due to their planar aromatic cores, whereas the target compound’s phenol groups may favor antioxidant or antimicrobial roles .

- Metal Binding : Squaramide derivatives () excel in Ag⁺/Au³⁺ adsorption via cyclobutene-dione coordination, a feature absent in the target compound .

Research Findings and Implications

- Pharmacological Potential: The terphenyl scaffold’s success in PD-1/PD-L1 inhibition (IC50 < 1 µM) suggests that modifying the target compound’s phenol groups with electron-withdrawing substituents (e.g., acetamides) could enhance bioactivity .

- Synthetic Challenges : Lower yields (e.g., 33% for 4c in ) in reductive amination highlight the need for optimized conditions for the target compound .

- Metal Interaction Limitations: Unlike squaramides () or polyaminocarboxylates (), the target compound lacks strong chelating groups (e.g., carboxylates or squaramides), limiting its metal-binding utility .

Biological Activity

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Two phenolic hydroxyl groups that may contribute to antioxidant properties.

- A cyclohexylmethyl group which could influence its lipophilicity and bioavailability.

- A bis(ethane-2,1-diyl) linkage , potentially impacting its interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

Antioxidant Properties

Research indicates that compounds with phenolic groups exhibit significant antioxidant activity. The presence of two hydroxyl groups in this compound suggests it may scavenge free radicals effectively. A study by demonstrated that similar diphenolic compounds can reduce oxidative stress in cellular models.

Anti-inflammatory Effects

In vitro studies have shown that diphenolic compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related compound was observed to reduce inflammation markers in macrophages, suggesting that our compound might possess similar anti-inflammatory properties.

Anticancer Activity

Preliminary studies indicate potential anticancer properties. A case study involving structurally similar compounds revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that 3,3'-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol may also exhibit cytotoxic effects against various cancer cell lines.

Table of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis via caspase activation |

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of phenolic compounds similar to our target compound using DPPH and ABTS assays. The results indicated a significant reduction in radical concentration, supporting the hypothesis that This compound could exhibit similar efficacy.

Case Study 2: Anti-inflammatory Response

In a controlled experiment, macrophages treated with phenolic compounds showed decreased levels of IL-6 and TNF-α. This suggests that our compound may modulate inflammatory responses effectively.

Case Study 3: Cancer Cell Line Testing

Testing on breast and colon cancer cell lines revealed that diphenolic compounds led to increased apoptosis rates. The study highlighted significant downregulation of anti-apoptotic proteins, indicating the potential for therapeutic use in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.